

Characterization of (Z)-3-Octenal: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Octenal

Cat. No.: B12686514

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-**3-Octenal** is an unsaturated aldehyde with the chemical formula $C_8H_{14}O$ and a molecular weight of 126.19 g/mol.^{[1][2][3]} As a member of the green leaf volatiles (GLVs), a class of compounds released by plants upon tissue damage, (Z)-**3-octenal** and its isomers are of significant interest in the fields of flavor chemistry, agriculture, and pharmacology. GLVs are known to play crucial roles in plant defense signaling, attracting predators of herbivores, and as direct antimicrobial and antifungal agents. This technical guide provides a comprehensive overview of the characterization of the (Z)-**3-octenal** stereoisomer, including its synthesis, spectroscopic analysis, and potential biological significance. While experimental data for some analytical techniques are available, a complete set of publicly available, experimentally verified spectroscopic data for (Z)-**3-octenal** is limited. Therefore, some of the data presented herein is predictive, based on the analysis of analogous compounds and established principles of spectroscopy.

Physicochemical and Chromatographic Data

The fundamental properties and chromatographic behavior of (Z)-**3-octenal** are summarized below. Gas chromatography is a key technique for the separation and analysis of volatile compounds like (Z)-**3-octenal**. The Kovats retention index (I) is a dimensionless unit that helps to standardize retention times across different GC systems.

Property	Value	Source
Molecular Formula	C ₈ H ₁₄ O	[1][2][3]
Molecular Weight	126.1962 g/mol	[1]
IUPAC Name	(3Z)-oct-3-enal	[3]
Synonyms	cis-3-Octenal	[3]

Gas Chromatography Data		
Stationary Phase	Kovats Retention Index (I)	Reference
DB-Wax (polar)	1397	[1]
HP-5 (non-polar)	991	[4]

Spectroscopic Characterization

A complete, experimentally verified set of spectroscopic data for (Z)-**3-octenal** is not readily available in the public domain. The following tables present a combination of available experimental data for closely related compounds and predicted data based on established spectroscopic principles.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of (Z)-**3-octenal** would show characteristic signals for the aldehydic proton, vinylic protons, and aliphatic protons. The coupling constants (J) are crucial for determining the Z-configuration of the double bond.

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Assignment
~9.7	t	~1.5	H-1 (Aldehydic)
~5.5-5.6	m	-	H-3, H-4 (Vinyllic)
~2.4	q	~7.0	H-2
~2.1	q	~7.0	H-5
~1.3-1.4	m	-	H-6, H-7
~0.9	t	~7.5	H-8

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) (ppm)	Assignment
~200	C-1 (Carbonyl)
~130	C-3 or C-4 (Vinyllic)
~125	C-4 or C-3 (Vinyllic)
~45	C-2
~28	C-5
~31	C-6
~22	C-7
~14	C-8

Mass Spectrometry (Predicted Fragmentation)

Electron ionization mass spectrometry of (Z)-**3-octenal** is expected to produce a molecular ion peak and several characteristic fragment ions resulting from cleavages adjacent to the carbonyl

group and the double bond.

m/z	Proposed Fragment Ion
126	$[M]^+$ (Molecular Ion)
97	$[M - \text{CHO}]^+$
83	$[M - \text{C}_3\text{H}_7]^+$
69	$[M - \text{C}_4\text{H}_9]^+$
55	$[\text{C}_4\text{H}_7]^+$
41	$[\text{C}_3\text{H}_5]^+$

FT-IR Spectroscopy (Predicted)

The FT-IR spectrum of (Z)-**3-octenal** would exhibit characteristic absorption bands for the aldehyde C-H, C=O, and C=C functional groups.

Wavenumber (cm^{-1})	Intensity	Assignment
~2960, 2870, 2720	Strong, Medium, Medium	C-H stretch (alkane and aldehyde)
~1725	Strong	C=O stretch (aldehyde)
~1650	Medium	C=C stretch (Z-alkene)
~1460	Medium	C-H bend (alkane)
~720	Medium	=C-H bend (Z-alkene)

Experimental Protocols

Stereoselective Synthesis of (Z)-3-Octenal via Wittig Reaction

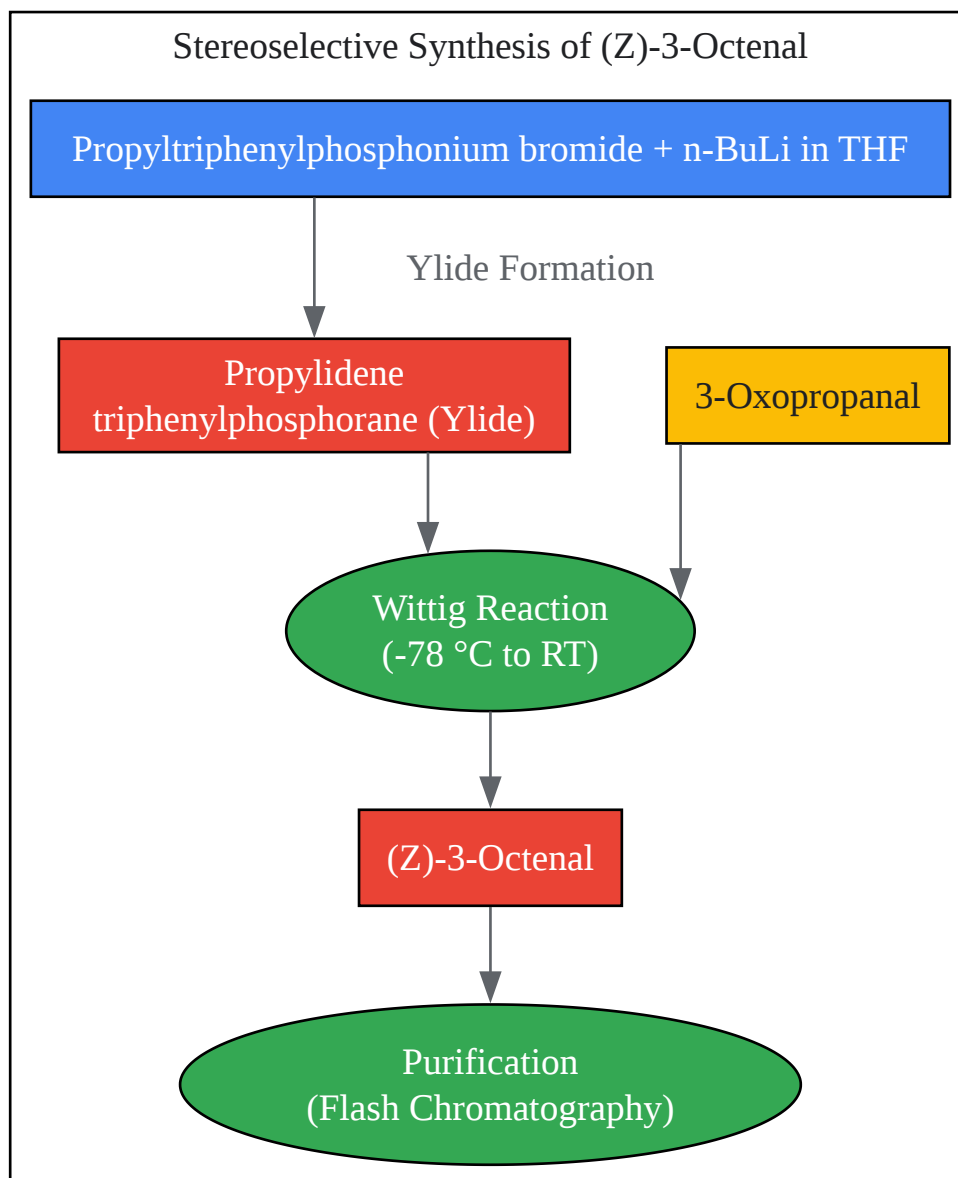
The Wittig reaction is a widely used method for the stereoselective synthesis of alkenes. To obtain the (Z)-isomer of **3-octenal**, a non-stabilized ylide is typically reacted with an appropriate

aldehyde.

Protocol:

- Ylide Preparation:
 - In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend propyltriphenylphosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF).
 - Cool the suspension to -78 °C in a dry ice/acetone bath.
 - Slowly add a strong base such as n-butyllithium (n-BuLi) (1.05 eq.) dropwise while stirring.
 - Allow the reaction mixture to slowly warm to 0 °C and stir for 1-2 hours, during which the color should change to deep red or orange, indicating the formation of the ylide.
- Olefination:
 - Cool the ylide solution back down to -78 °C.
 - Slowly add a solution of 3-oxopropanal (1.0 eq.) in anhydrous THF to the ylide solution.
 - Allow the reaction to stir at -78 °C for 2-4 hours, then let it warm to room temperature and stir overnight.
- Work-up and Purification:
 - Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
 - Extract the aqueous layer with diethyl ether (3 x volume).
 - Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
 - Filter and concentrate the solvent under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure (Z)-3-octenal.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of (Z)-3-octenal.

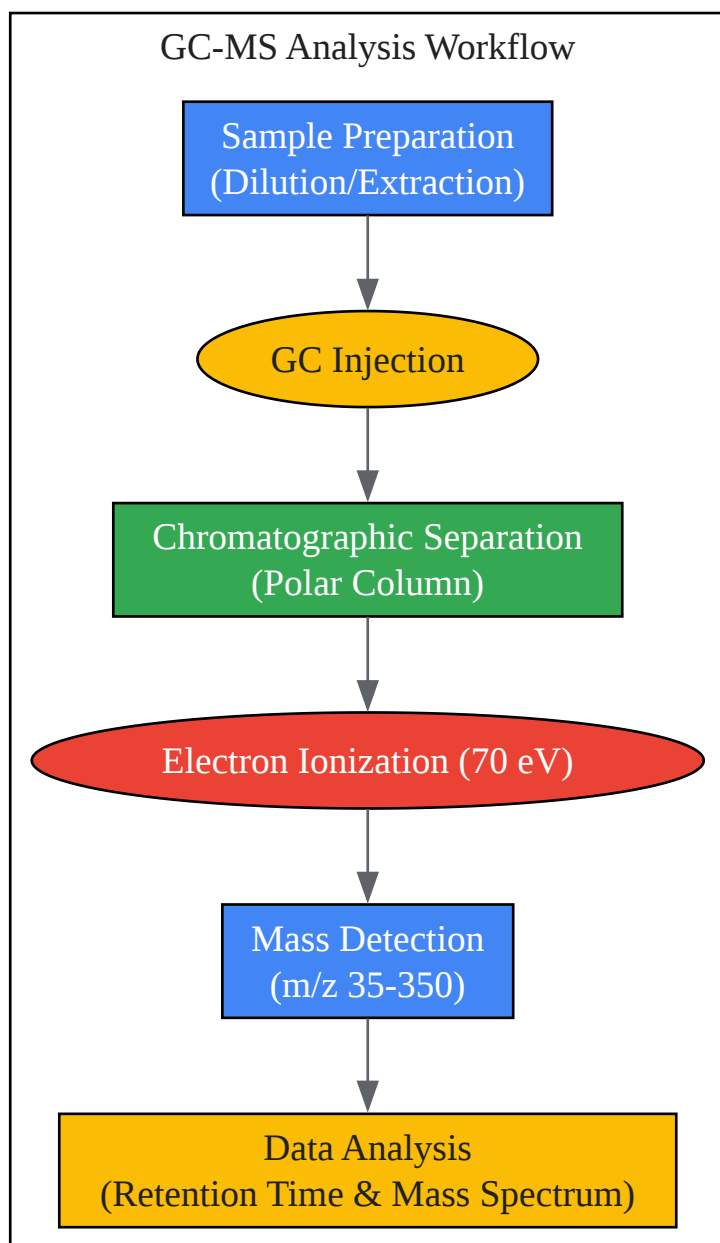
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

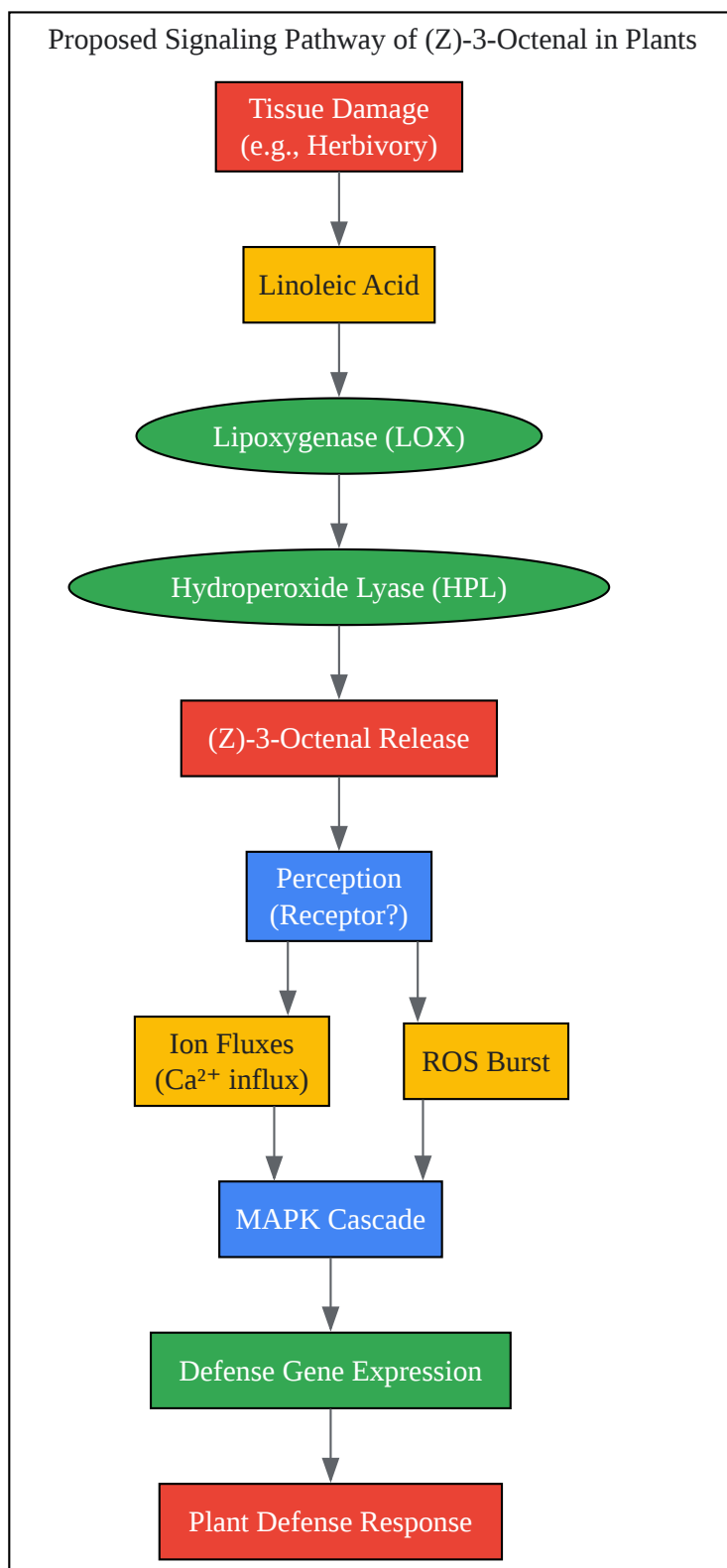
GC-MS is the primary technique for the identification and quantification of (Z)-**3-octenal** in complex mixtures.

Protocol:

- Sample Preparation:
 - For liquid samples, dilute an appropriate volume in a volatile solvent such as dichloromethane or hexane.
 - For solid samples, perform headspace analysis or solvent extraction followed by dilution.
 - An internal standard (e.g., a deuterated analog or a C₉ aldehyde) can be added for accurate quantification.
- GC-MS Conditions:
 - GC Column: A polar capillary column (e.g., DB-Wax) is recommended for good separation of aldehyde isomers. A typical dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.
 - Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
 - Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 min.
 - Ramp: 5 °C/min to 150 °C.
 - Ramp: 20 °C/min to 240 °C, hold for 5 min.
 - Injector: Splitless mode at 250 °C.
 - MS Detector:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 35-350.
 - Ion Source Temperature: 230 °C.

- Quadrupole Temperature: 150 °C.
- Data Analysis:
 - Identify (Z)-**3-octenal** based on its retention time and comparison of its mass spectrum with a reference library (if available) or by interpretation of its fragmentation pattern.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (Z)-3-octenal [webbook.nist.gov]
- 2. (Z)-3-octenal [webbook.nist.gov]
- 3. 3-Octenal, (3Z)- | C₈H₁₄O | CID 13774146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Octenal [webbook.nist.gov]
- To cite this document: BenchChem. [Characterization of (Z)-3-Octenal: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12686514#z-3-octenal-stereoisomer-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com